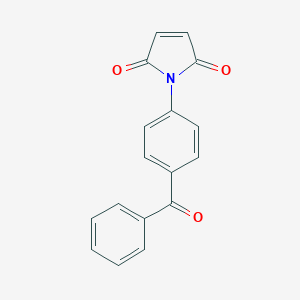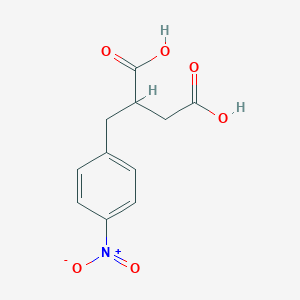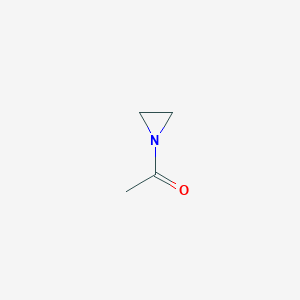
4-(Maleimido)benzophenone
Overview
Description
Synthesis Analysis
4-(Maleimido)benzophenone and its derivatives are synthesized through several chemical pathways. One notable method involves the direct introduction of maleimide to benzophenone moieties, resulting in compounds like 4-maleimido-4'-thio-phenylbenzophenone (MTBP), which showcases high efficiency in photopolymerization of vinyl monomers due to its structure (Wei & Wang, 2011). Another synthesis approach involves creating polymaleimides that contain maleimide ring, Schiff base, and citraconamic acid, showcasing the versatility in modifying the molecular structure for specific applications (Huseeni & Al-Azzawi, 2021).
Molecular Structure Analysis
The molecular structure of this compound facilitates its role in polymer chemistry. Its structure allows for efficient photopolymerization and cross-linking reactions, making it a valuable component in creating polymers with specific physical and chemical properties. For instance, the presence of maleimide substituents directly linking to benzophenone moieties enhances photopolymerization efficiency, as demonstrated in various polymerizable photoinitiators (Wang et al., 2006).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, including photocrosslinking and polymerization. Its ability to act as a photoinitiator is highlighted in studies where it shows high efficiency in initiating photopolymerization of vinyl monomers, resulting in polymers with high conversion rates (Wei & Wang, 2011). Moreover, the introduction of maleimide and other substituents into the benzophenone structure leads to novel properties and functionalities in the resultant polymers and copolymers (Huseeni & Al-Azzawi, 2021).
Physical Properties Analysis
The physical properties of this compound and its derivatives are closely linked to their molecular structure and the specific chemical modifications they undergo. These properties are crucial in determining the suitability of these compounds for various applications, including photopolymerization and the creation of materials with desired mechanical and thermal characteristics.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity under light, ability to form cross-links, and compatibility with various monomers, make it a versatile agent in polymer chemistry. Its role as a photoinitiator in polymerizable systems is a testament to its significant chemical functionality, providing a pathway to synthesize materials with tailored properties (Wei & Wang, 2011).
Scientific Research Applications
Environmental and Health Impact : Benzophenones, commonly used as UV filters and absorbers, can pass through the placental barrier to amniotic fluid and fetal blood. BP-3 is particularly prevalent in this context, and maternal urinary levels are a valid proxy for fetal exposure (Krause et al., 2018). Additionally, urinary concentrations of benzophenone-type UV filters in personal care products are significantly higher in women with endometriosis, suggesting potential estrogen-dependent effects (Kunisue et al., 2012).
Industrial Applications : A study on the grafting reaction of maleimide-containing 2-hydroxy-benzophenone onto polyethylene in the UV radiation cross-linking process found it to be a potential multi-functional additive for XLPE high voltage insulation cables (Zhang et al., 2021).
Photopolymerization : Polymerizable N-aromatic maleimides, including variants of benzophenone, have been identified as more efficient than benzophenone itself as free radical initiators for photopolymerization, with MPBP showing the highest polymerization rate (Wang et al., 2006).
Medical Research : The C-terminal peptide of actin, a critical component in cellular structures, has been studied using benzophenone-4-maleimide to understand its conformation in F-actin polymers and G-actin monomers (Tao et al., 1985).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Maleimido)benzophenone is molecules containing free sulfhydryl groups . This compound is particularly used in the field of polymer science, especially in the study of polymer cross-linking and modification .
Mode of Action
This compound interacts with its targets through a two-step bonding process. Initially, it is coupled by thioether to a molecule containing free sulfhydryl . The second bonding occurs during UV irradiation (250 nm) via a diradical excited state .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the polymerization of maleimide-functionalized compounds . This process is critical for creating advanced materials with specific mechanical and thermal properties .
Pharmacokinetics
It is soluble in chloroform and dmf , which may influence its distribution and elimination in a biological system.
Result of Action
The result of the action of this compound is the formation of cross-linked polymers with specific mechanical and thermal properties . In a specific example, the treatment of murine leukaemia virus reverse transcriptase with benzophenone 4-maleimide inactivates DNA polymerase activity, but has no effect on the RNAase H function .
Action Environment
The action of this compound is influenced by environmental factors such as pH and light. The initial coupling to the target molecule occurs at a pH of 6.8 (6.5-7.0) . The second bonding step requires UV irradiation . Therefore, the efficacy and stability of this compound are dependent on these environmental conditions.
properties
IUPAC Name |
1-(4-benzoylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17(21)12-4-2-1-3-5-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIZEXQRIOURIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239207 | |
| Record name | Benzophenone-4-maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92944-71-3 | |
| Record name | Benzophenone-4-maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092944713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone-4-maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Benzoylphenyl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)






![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)



